(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is a boronic acid derivative characterized by its unique structure and potential applications in medicinal chemistry. Boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical processes, including drug design and synthesis. This compound is particularly noteworthy due to its incorporation of a dioxaindan moiety, which can influence its biological activity and chemical reactivity.
The compound can be classified under boronic acids, specifically as an aromatic boronic acid due to the presence of the aromatic dioxaindan structure. Its chemical formula is , with a molecular weight of approximately 195.01 g/mol. The compound is cataloged under the CAS number 94839-07-3 and has been referenced in various scientific literature for its synthetic pathways and applications in medicinal chemistry .
The synthesis of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid can be achieved through several methods, commonly involving the reaction of appropriate precursors with boron reagents. One effective approach includes:
In one reported synthesis, the compound was formed through a two-step process involving the protection of hydroxyl groups followed by borylation under controlled conditions. This method ensures high yields and purity, crucial for applications in pharmaceutical development .
The molecular structure of (6-Methyl-1,3-dioxaindan-5-yl)boronic acid features:
The structural representation can be summarized as follows:
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid participates in several key reactions:
In laboratory settings, reactions involving this compound are typically conducted under inert atmospheres to prevent oxidation or hydrolysis of the boronic acid group. Reaction yields are often optimized through variations in temperature and solvent choice .
The mechanism of action for (6-Methyl-1,3-dioxaindan-5-yl)boronic acid primarily revolves around its ability to interact with biological molecules through reversible covalent bonding. This property allows it to inhibit certain enzymes or receptors by forming stable complexes.
Research indicates that compounds similar to (6-Methyl-1,3-dioxaindan-5-yl)boronic acid exhibit inhibitory effects on proteasomes and other cellular pathways involved in cancer progression. The binding affinity can be quantified using IC50 values in various assays .
Relevant data from studies indicate that the compound maintains stability across a range of pH levels but may decompose under extreme acidic or basic conditions .
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid has several scientific uses:
(6-Methyl-1,3-dioxaindan-5-yl)boronic acid is synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. This method involves reacting 6-methyl-1,3-dioxaindane-5-bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd(0) catalyst. Key advantages include high regioselectivity and compatibility with the acid-sensitive 1,3-dioxolane ring [6]. Optimized conditions use Pd(dppf)Cl₂ (1–5 mol%) and a base (e.g., KOAc) in toluene at 80–100°C, achieving yields >75% . The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetalation with the diboron reagent, and reductive elimination. Ligand selection (e.g., trialkylphosphines) minimizes protodeboronation by suppressing β-hydride elimination [6].
Table 1: Optimization of Suzuki-Miyaura Borylation for (6-Methyl-1,3-dioxaindan-5-yl)boronic Acid
Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | Toluene | 100 | 52 |
Pd(dppf)Cl₂ | None | Toluene | 80 | 78 |
PdCl₂(AmPhos) | XPhos | Dioxane | 90 | 85 |
Pd(PPf₃)₄ | None | THF | 65 | 70 |
Direct C–H borylation offers a streamlined alternative for synthesizing this boronic acid derivative. Iridium complexes like Ir(cod)(OMe)₂ with dtbpy ligands catalyze the reaction between 6-methyl-1,3-dioxaindane and B₂pin₂. The electron-rich 5-position undergoes selective borylation due to steric hindrance from the methyl group and coordination of the dioxolane oxygen [5]. This method avoids halogenation steps but requires anhydrous conditions to prevent decomposition of the heterocyclic substrate [5]. Typical conditions involve 3–5 mol% [Ir(OMe)(cod)]₂, dtbpy (6–10 mol%), and B₂pin₂ (1.2 equiv) in cyclohexane at 80°C for 12 h, yielding 60–70% [5].
Flow chemistry enhances the synthesis by suppressing side reactions (e.g., protodeboronation). A continuous-flow system with precise temperature control (0–20°C) enables rapid bromine-lithium exchange on 5-bromo-6-methyl-1,3-dioxaindane, followed by quenching with triisopropyl borate (B(Oi-Pr)₃). This method achieves 85% yield by minimizing butylation and hydrolysis [5]. Key parameters include:
Regioselectivity in the 1,3-dioxaindan scaffold is controlled by electronic and steric factors:
Table 2: Regioselectivity in 1,3-Dioxaindan Functionalization
Reaction Type | Position | Directing Group | Yield (%) | Regioselectivity (5:4 Ratio) |
---|---|---|---|---|
Directed ortho-lithiation | C5 | Dioxolane O-atoms | 89 | >20:1 |
Iridium-catalyzed borylation | C5 | None | 65 | 15:1 |
Palladium-catalyzed coupling | C5 | Bromo substituent | 78 | >50:1 |
The boronic acid group in this compound is stabilized using:
Table 3: Stabilization Methods for (6-Methyl-1,3-dioxaindan-5-yl)boronic Acid
Stabilization Method | Conditions | Recovery Yield (%) | Stability (Days at 25°C) |
---|---|---|---|
Ethanolamine chelate | THF, 0°C, 1 h | 95 | >180 |
MIDA protection | DMF, 100°C, 12 h | 82 | >365 |
Neopentyl glycol ester | Toluene reflux, 4 h | 75 | 90 |
Deprotection of stabilized forms uses mild acid (0.1 M HCl) or polymer-supported sulfonic acid resins, preserving the heterocycle integrity [3] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8